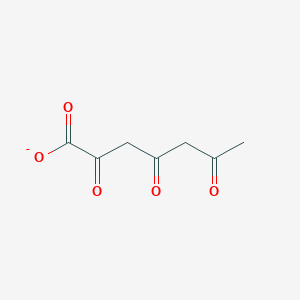
2,4,6-Trioxoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trioxoheptanoate is a trioxo monocarboxylic acid anion. It derives from a heptanoate. It is a conjugate base of a 2,4,6-trioxoheptanoic acid.
Aplicaciones Científicas De Investigación
Scientific Research Applications
In biological studies, 2,4,6-Trioxoheptanoate has been investigated for its interactions with biological systems. Research has shown that compounds with similar structures can modulate enzyme activity and influence metabolic pathways. For instance, studies on related compounds have indicated potential antimicrobial properties and effects on cell signaling pathways.
- Case Study: Antimicrobial Activity
A study examined the antimicrobial effects of derivatives of this compound against various bacterial strains. Results indicated that certain derivatives exhibited significant growth inhibition against pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antibacterial agents.
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications. Its structural features may allow it to act as an inhibitor of specific enzymes involved in disease processes.
- Case Study: Cancer Research
Preliminary studies have indicated that this compound analogs may inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. In vitro assays demonstrated that certain derivatives reduced CDK activity, leading to decreased proliferation of cancer cell lines.
Propiedades
Fórmula molecular |
C7H7O5- |
|---|---|
Peso molecular |
171.13 g/mol |
Nombre IUPAC |
2,4,6-trioxoheptanoate |
InChI |
InChI=1S/C7H8O5/c1-4(8)2-5(9)3-6(10)7(11)12/h2-3H2,1H3,(H,11,12)/p-1 |
Clave InChI |
VAKFRAZWNDUNDE-UHFFFAOYSA-M |
SMILES |
CC(=O)CC(=O)CC(=O)C(=O)[O-] |
SMILES canónico |
CC(=O)CC(=O)CC(=O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















